

# 4-Amino-3-chloro-5-fluorobenzonitrile CAS number and properties

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## Compound of Interest

Compound Name: 4-Amino-3-chloro-5-fluorobenzonitrile

Cat. No.: B1374379

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An In-Depth Technical Guide to **4-Amino-3-chloro-5-fluorobenzonitrile** (CAS: 1147558-43-7): Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**4-Amino-3-chloro-5-fluorobenzonitrile** is a halogenated and aminated benzonitrile derivative that has emerged as a significant building block in synthetic and medicinal chemistry. Its unique substitution pattern—featuring an electron-donating amino group and electron-withdrawing fluorine, chlorine, and nitrile moieties—creates a molecule with versatile reactivity and significant potential for creating complex molecular architectures. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable intermediate in the synthesis of high-value compounds, particularly in the agrochemical and pharmaceutical industries.<sup>[1][2]</sup>

The presence of both fluorine and chlorine atoms is particularly noteworthy for drug development professionals. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.<sup>[3]</sup> The chlorine atom provides an additional site for modification and can influence the electronic properties of the aromatic ring. This guide, intended for researchers and drug development scientists, provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of this versatile compound.

## Physicochemical and Structural Properties

The properties of **4-Amino-3-chloro-5-fluorobenzonitrile** are dictated by its molecular structure. The nitrile and halogen groups are strongly electron-withdrawing, while the amino group is a powerful electron-donating group. This electronic push-pull system influences the molecule's reactivity in synthetic transformations such as nucleophilic and electrophilic aromatic substitutions.

Property	Value	Source(s)
CAS Number	1147558-43-7	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClFN <sub>2</sub>	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	170.57 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Appearance	Orange or Beige Solid	<a href="#">[7]</a>
Boiling Point	252.6 ± 40.0 °C (Predicted)	<a href="#">[7]</a>
Density	1.42 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[7]</a>
Storage	2-8°C, Sealed in dry, Protect from light	<a href="#">[7]</a> <a href="#">[9]</a>

## Synthesis and Mechanistic Insights

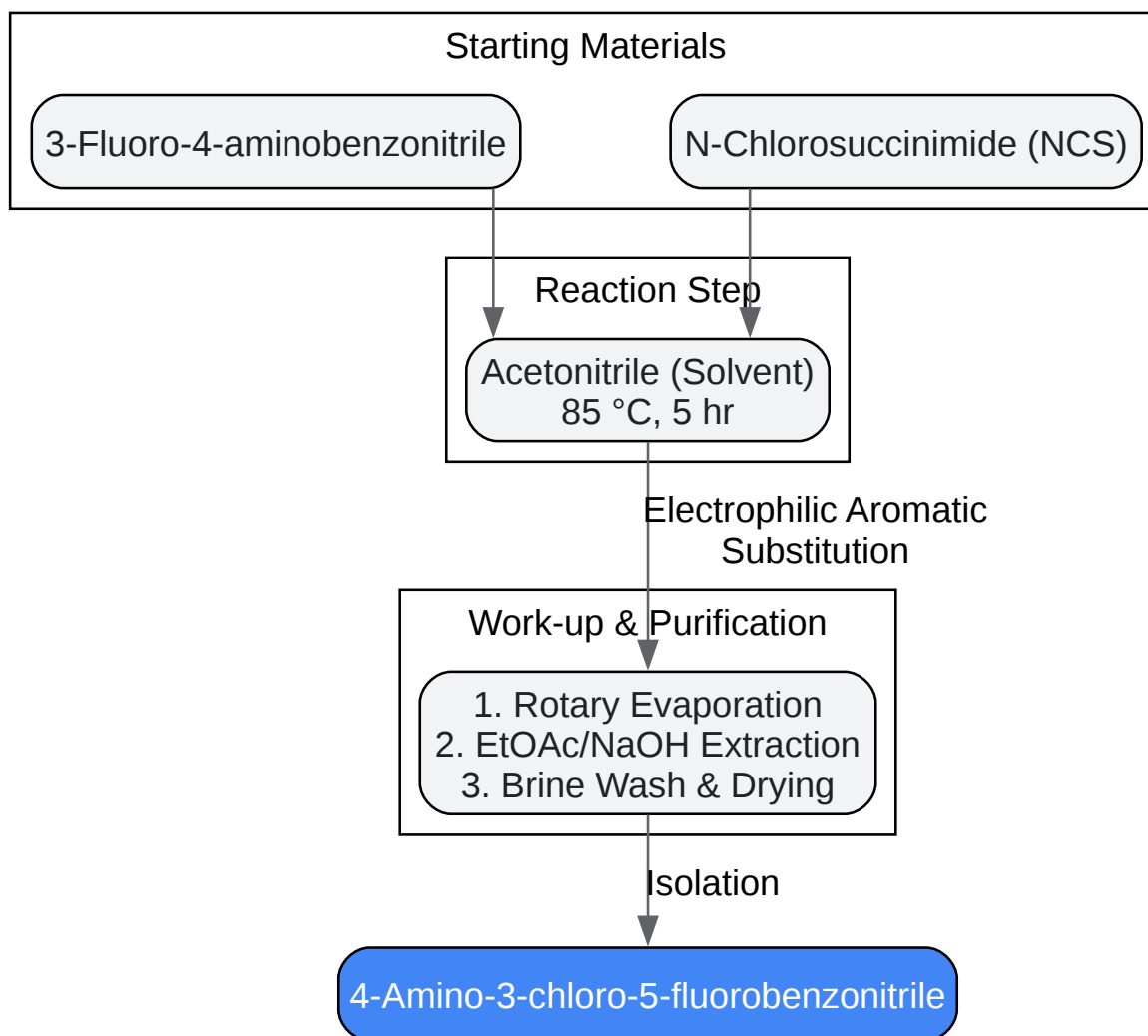
The preparation of **4-Amino-3-chloro-5-fluorobenzonitrile** is most commonly achieved through the electrophilic chlorination of an appropriately substituted aniline precursor. The choice of starting material and chlorinating agent is critical to achieving high yield and regioselectivity.

## Experimental Protocol: Synthesis from 3-Fluoro-4-aminobenzonitrile

This procedure is adapted from established methods for the halogenation of activated aromatic rings.[\[7\]](#)

- **Reagent Preparation:** In a suitable reaction vessel, dissolve 3-fluoro-4-aminobenzonitrile (1 equivalent) in acetonitrile (to a concentration of approx. 0.24 M).
- **Addition of Chlorinating Agent:** Add N-chlorosuccinimide (NCS) (1.5 equivalents) to the solution. The use of NCS is advantageous as it is a mild and effective source of electrophilic chlorine, minimizing over-chlorination and side reactions on the activated aniline ring.
- **Reaction Conditions:** Heat the reaction mixture to 85 °C and stir for 5 hours. The elevated temperature is necessary to facilitate the electrophilic aromatic substitution.
- **Work-up:** Upon completion (monitored by TLC or LC-MS), cool the mixture and remove the solvent by rotary evaporation.
- **Extraction:** Partition the resulting residue between ethyl acetate and a 5% aqueous sodium hydroxide solution. The basic wash removes unreacted NCS and succinimide byproducts.
- **Purification:** Wash the organic phase sequentially with 5% sodium hydroxide solution and saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Isolation:** The final product, **4-amino-3-chloro-5-fluorobenzonitrile**, is typically obtained as a beige solid in high yield (approx. 88%).<sup>[7]</sup>

## Synthesis Workflow Diagram



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Caption: Synthetic route to **4-amino-3-chloro-5-fluorobenzonitrile**.

## Spectroscopic Characterization

Structural confirmation of **4-Amino-3-chloro-5-fluorobenzonitrile** relies on standard spectroscopic techniques. The following are expected spectral features based on its structure and data from analogous compounds.

Technique	Expected Features
$^1\text{H}$ NMR	Two distinct signals in the aromatic region, likely appearing as doublets or triplets due to coupling with the fluorine atom. A broad singlet for the $\text{-NH}_2$ protons. A known $^1\text{H}$ NMR spectrum in $\text{CDCl}_3$ shows signals at $\delta$ 7.41 (t, $J=6\text{Hz}$ , 1H), 7.24 (dd, $J=1.8,10.2\text{Hz}$ , 1H), and 4.66 (s, 2H). <sup>[7]</sup>
$^{13}\text{C}$ NMR	Signals for seven distinct carbon atoms. The carbon bearing the nitrile group will be significantly downfield. Carbons attached to F and Cl will show characteristic shifts and C-F coupling.
FT-IR ( $\text{cm}^{-1}$ )	Strong, sharp absorption around 2220-2240 $\text{cm}^{-1}$ for the $\text{C}\equiv\text{N}$ stretch. Two bands in the 3300-3500 $\text{cm}^{-1}$ region for the N-H stretches of the primary amine. Absorptions corresponding to C-F and C-Cl bonds in the fingerprint region.
Mass Spec.	A molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight (170.57). A characteristic $\text{M}+2$ peak at approximately one-third the intensity of the $\text{M}^+$ peak, confirming the presence of a single chlorine atom.

## Applications in Drug Discovery and Organic Synthesis

While specific FDA-approved drugs containing the **4-amino-3-chloro-5-fluorobenzonitrile** core are not publicly documented, its utility lies in its role as a versatile intermediate. Its structural analogues are pivotal in synthesizing potent bioactive molecules.<sup>[1]</sup>

## Building Block for Kinase Inhibitors

Substituted benzonitriles are core components of numerous kinase inhibitors used in oncology. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the

kinase active site. The halogenated aromatic ring can be further functionalized, for instance, via Suzuki or Buchwald-Hartwig cross-coupling reactions, to build out the molecular scaffold and target specific pockets within the enzyme. Derivatives of similar compounds have shown promise as kinase inhibitors, effectively inhibiting cancer cell proliferation.[1]

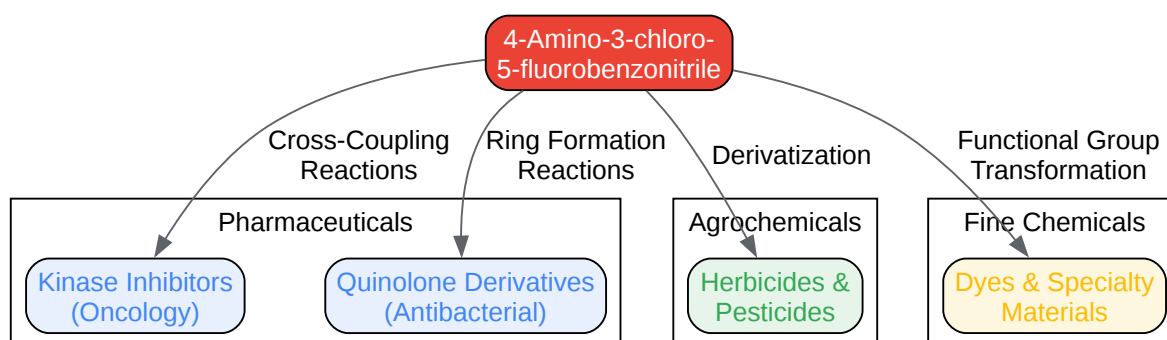
## Precursor for Antibacterial Agents

Halogenated anilines are key precursors in the synthesis of quinolone and fluoroquinolone antibiotics.[1] The amino group of **4-amino-3-chloro-5-fluorobenzonitrile** can be used to construct the core quinolone ring system, while the fluorine and chlorine atoms can enhance the antibacterial activity and pharmacokinetic profile of the final drug molecule.[1]

## Intermediate in Agrochemicals

Similar to its role in pharmaceuticals, this compound serves as an intermediate in the production of advanced herbicides and pesticides.[2] The specific halogenation pattern can contribute to the biological efficacy and selectivity of the final agrochemical product.

## Potential Synthetic Pathways



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Caption: Potential applications of the core scaffold.

## Safety, Handling, and Storage

As with any laboratory chemical, **4-Amino-3-chloro-5-fluorobenzonitrile** should be handled with appropriate care. While a specific, comprehensive toxicology report is not available, data from structurally related aminobenzonitriles suggest the following precautions.

- **Handling:** Use in a well-ventilated area or under a chemical fume hood. Limit all unnecessary personal contact and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[\[10\]](#)[\[11\]](#)
- **Hazards:** Based on related compounds, potential hazards include being harmful if swallowed, toxic in contact with skin, and causing skin and serious eye irritation.[\[12\]](#)[\[13\]](#)
- **Storage:** Store in original, tightly sealed containers in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[6\]](#)[\[10\]](#) Recommended storage temperature is between 2-8°C.[\[7\]](#)[\[9\]](#)
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

## Conclusion

**4-Amino-3-chloro-5-fluorobenzonitrile** (CAS: 1147558-43-7) is a highly functionalized synthetic building block with significant potential for researchers in drug discovery, agrochemicals, and materials science. Its distinct combination of reactive sites and modulating substituents (F, Cl) provides a robust platform for generating novel and complex molecules. Understanding its core properties, synthetic pathways, and handling requirements is essential for leveraging its full potential in the laboratory.

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